(2S)-6-Methylheptan-2-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87247-19-6 |
|---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(2S)-6-methylheptan-2-ol |
InChI |
InChI=1S/C8H18O/c1-7(2)5-4-6-8(3)9/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
FCOUHTHQYOMLJT-QMMMGPOBSA-N |
SMILES |
CC(C)CCCC(C)O |
Isomeric SMILES |
C[C@@H](CCCC(C)C)O |
Canonical SMILES |
CC(C)CCCC(C)O |
boiling_point |
174.0 °C |
melting_point |
-105.0 °C |
Origin of Product |
United States |
The Significance of Branched Chain Secondary Alcohols in Organic Chemistry
Branched-chain secondary alcohols represent a crucial class of organic compounds with wide-ranging importance. numberanalytics.com Unlike their linear counterparts, the branching in their carbon skeleton introduces steric hindrance and alters their physical and chemical properties. masterorganicchemistry.com This structural complexity influences their reactivity, solubility, and boiling points. masterorganicchemistry.comwikipedia.org
Secondary alcohols, in general, are characterized by a hydroxyl (-OH) group attached to a carbon atom that is bonded to two other carbon atoms. britannica.com They are versatile intermediates in organic synthesis, participating in a variety of reactions such as oxidation to ketones, esterification, and nucleophilic substitution. wikipedia.orgsolubilityofthings.com The presence of branching further diversifies their synthetic utility, allowing for the creation of more complex and sterically hindered molecules.
These alcohols and their derivatives are found in nature and are utilized in various industries. For instance, they can be used as solvents, precursors for pharmaceuticals, and components in the synthesis of fragrances. numberanalytics.comsolubilityofthings.com The specific arrangement of the branches and the hydroxyl group can lead to unique biological activities, making them interesting targets for research in medicinal chemistry and materials science.
The Stereochemical Importance of 2s 6 Methylheptan 2 Ol
The designation "(2S)" in (2S)-6-Methylheptan-2-OL is of paramount importance as it defines the specific three-dimensional arrangement of the atoms at the second carbon atom, which is a chiral center. This stereoisomer is distinct from its mirror image, (2R)-6-Methylheptan-2-OL. The specific spatial orientation of the hydroxyl group and the methyl group at this chiral center significantly influences the molecule's biological activity and its interactions with other chiral molecules.
In many biological systems, such as in the interaction with enzymes or receptors, stereochemistry is a critical factor. A specific stereoisomer may exhibit high efficacy, while its enantiomer could be inactive or even have undesirable effects. This principle is a cornerstone of modern drug design and the development of agrochemicals.
The synthesis of a single, desired stereoisomer, known as enantioselective synthesis, is a major focus in contemporary organic chemistry. nih.govmdpi.com Researchers employ various strategies, including the use of chiral catalysts and enzymes, to produce compounds like this compound with high enantiomeric purity. nih.govmdpi.com The ability to selectively synthesize the (2S) isomer opens up avenues for investigating its unique properties and potential applications without interference from its enantiomer.
An Overview of the Current Research Landscape Pertaining to the Compound
Isolation and Characterization from Biological Sources
The identification of this compound and its racemic form, 6-methylheptan-2-ol, in nature has been accomplished through modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of volatile compounds in complex mixtures.
Identification in Plant Extracts (e.g., Melia azedarach, Physalis minima)
While the broader class of volatile organic compounds in Melia azedarach (Chinaberry tree) and Physalis minima (Pygmy groundcherry) has been studied, specific identification of this compound is not consistently reported across all analyses. However, one source has noted the detection of 6-methyl-2-heptanol (B49919) in Melia azedarach fruit extracts. The volatile profiles of these plants are complex and can be influenced by factors such as the plant's geographic location, age, and the specific part of the plant being analyzed. For instance, various other compounds like flavonoids, phenols, and different terpenoids are commonly identified in Melia azedarach. plantaedb.comwikidata.org Similarly, studies on Physalis minima have revealed a rich array of phytochemicals, though direct and repeated confirmation of this compound is still a subject of ongoing research. google.comresearchgate.net
Detection in Fermentation Products (e.g., Bacillus-fermented Koji)
Fermentation processes, particularly those involving bacteria of the Bacillus genus, are known to produce a diverse range of volatile compounds, including branched-chain alcohols. During the fermentation of substrates like soybeans and wheat to produce Koji, Bacillus amyloliquefaciens generates a distinct profile of alcohols, ketones, and furans. jmb.or.krjmb.or.kr Notably, 6-methylheptan-2-ol has been identified as one of the volatile organic compounds (VOCs) in Bacillus-fermented Koji, contributing to its characteristic cheesy and rancid flavor profile. jmb.or.krjmb.or.krresearchgate.net The presence of this alcohol is attributed to the metabolic activity of the bacteria on the amino acids present in the substrate. researchgate.net
Presence as a Volatile Component in Fruits and Other Natural Products (e.g., mulberry fruits, Annona squamosa seed oil)
In the case of the seed oil from Annona squamosa (sugar apple), extensive research has identified a wide array of compounds, including various terpenes and fatty acid derivatives. europa.eunotulaebiologicae.roeuropa.eu While the presence of numerous volatile compounds is well-documented, the specific identification of 6-methylheptan-2-ol in the seed oil is not consistently highlighted in available literature.
Contribution to Flavor Profiles in Agricultural Products (e.g., Burley tobacco)
The flavor and aroma of tobacco products are of significant interest, and the chemical composition of different tobacco varieties has been thoroughly investigated. In Burley tobacco, a related compound, 5-(4-Methyl-2-furyl)-6-methylheptan-2-one, known as Solanofuran, has been identified as a novel flavor component. evitachem.comresearchgate.net While this is a ketone and not an alcohol, its structural similarity to 6-methylheptan-2-ol suggests that related compounds contribute to the complex flavor profile of Burley tobacco. dntb.gov.uascribd.com The presence of various other terpenoids and their degradation products further shapes the final organoleptic properties of the tobacco. google.com
Elucidation of Biosynthetic Mechanisms
The formation of branched-chain alcohols in biological systems is primarily understood through the study of microbial and yeast metabolism.
Enzymatic Pathways Leading to Branched-Chain Alcohols
The principal mechanism for the biosynthesis of branched-chain alcohols like this compound is the Ehrlich pathway. nih.govpnas.org This metabolic route is responsible for the conversion of branched-chain amino acids into their corresponding alcohols, often referred to as fusel alcohols. nih.govoup.comresearchgate.net
The Ehrlich pathway consists of three main enzymatic steps:
Transamination: A branched-chain amino acid undergoes transamination, where its amino group is transferred to an α-keto acid (like α-ketoglutarate), converting the amino acid into its corresponding α-keto acid. This reaction is catalyzed by branched-chain amino acid transaminases. psu.edu
Decarboxylation: The newly formed α-keto acid is then decarboxylated, meaning a carboxyl group is removed, resulting in the formation of an aldehyde. This step is carried out by decarboxylase enzymes. oup.com
Reduction: Finally, the aldehyde is reduced to a branched-chain alcohol. This reduction is catalyzed by alcohol dehydrogenases. psu.edu
The stereospecificity of the resulting alcohol, such as the (S) configuration in this compound, is determined by the specific enzymes involved in this final reduction step. While the Ehrlich pathway is well-characterized for smaller branched-chain alcohols (up to 5 carbons), it provides the fundamental framework for understanding the biosynthesis of longer-chain alcohols found in nature. pnas.org
Involvement of Specific Metabolites as Precursors
The formation of the C8 branched structure of this compound points to several primary metabolites as potential starting materials. The most prominent proposed precursors arise from terpenoid and fatty acid metabolism.
Terpenoid Degradation: A significant body of evidence suggests that the 6-methylheptan backbone is a product of the breakdown of larger terpenoids.
Sterols: The mitochondrial enzyme Cytochrome P450 side-chain cleavage (P450scc), also known as CYP11A1, catalyzes the conversion of cholesterol to pregnenolone, a foundational step in all steroid hormone synthesis. nih.govwikipedia.orguniprot.org This process involves the cleavage of the cholesterol side chain, which is structurally a 6-methylheptan unit. nih.govwikipedia.org The reaction proceeds through hydroxylated intermediates, including 22R-hydroxycholesterol and 20α,22R-dihydroxycholesterol, before the C20-C22 bond is broken, releasing the side chain. nih.gov While the stereochemistry of the cholesterol side chain differs, its structural similarity strongly implicates it as a potential source of the carbon skeleton.
Other Terpenes: The unsaturated ketone 6-methyl-5-hepten-2-one (B42903) is a known degradation product of various terpenes and is found widely in nature, including in lemongrass and citronella oils. lookchem.com This compound can be subsequently hydrogenated to form the saturated ketone, 6-methylheptan-2-one, which is the direct precursor to the alcohol.
Fatty Acid Metabolism: 6-Methylheptan-2-one has been described as an oxidation product of tripalmitin, a triglyceride derived from the fatty acid palmitic acid. biosynth.com This suggests a catabolic pathway originating from fatty acids could also lead to the formation of the C8 ketone precursor.
Aldol Condensation Products: A plausible de novo synthesis route involves the aldol condensation of smaller molecules. For example, 4-hydroxy-6-methylheptan-2-one (B12698187) can be synthesized from the aldol condensation of isovaleraldehyde (B47997) and acetone (B3395972). smolecule.comgoogle.com This intermediate can then be processed by other enzymes to yield the final alcohol.
Table 2: Potential Metabolic Precursors for this compound
| Precursor Metabolite | Associated Pathway | Key Intermediate(s) |
| Cholesterol | Steroidogenesis nih.govwikipedia.org | 22R-hydroxycholesterol, Pregnenolone |
| Terpenes (General) | Terpenoid Degradation lookchem.com | 6-Methyl-5-hepten-2-one |
| Tripalmitin (Palmitic Acid) | Fatty Acid Oxidation biosynth.com | 6-Methylheptan-2-one |
| Isovaleraldehyde & Acetone | Aldol Condensation smolecule.com | 4-Hydroxy-6-methylheptan-2-one |
Biotransformation Processes in Microorganisms and Plants
The final step in the biosynthesis of this compound is most likely the stereospecific reduction of its ketone precursor, 6-methylheptan-2-one. This transformation is carried out by specific enzymes found in a wide range of microorganisms and plants.
Enzymatic Reduction of 6-Methylheptan-2-one: The conversion of a ketone to a secondary alcohol is a classic biotransformation catalyzed by Alcohol Dehydrogenase (ADH) enzymes, which are a type of oxidoreductase. These enzymes utilize cofactors such as NADH or NADPH to deliver a hydride to the carbonyl carbon. The stereochemical outcome of the reaction—that is, whether the (S)- or (R)-enantiomer of the alcohol is produced—is determined by the specific ADH enzyme involved. To produce this compound, an ADH that delivers the hydride to the Re-face of the ketone is required. Studies on related ketones have demonstrated that specific ADHs can produce alcohols with very high enantiomeric excess (>99.9%). researchgate.netnih.gov
Precursor-Forming Transformations: The bioprocesses that generate the ketone precursor are also critical.
Oxidative Cleavage: In the case of sterol degradation, the key biotransformation is the multi-step oxidative cleavage of the cholesterol side chain by the mitochondrial P450scc enzyme system. nih.govwikipedia.org This system includes adrenodoxin (B1173346) reductase and adrenodoxin, which transfer electrons from NADPH to the P450 enzyme to facilitate the reaction. wikipedia.org
Hydrogenation: The conversion of the highly abundant unsaturated ketone, 6-methyl-5-hepten-2-one, to the saturated 6-methylheptan-2-one is another crucial biotransformation. This hydrogenation reaction is catalyzed by ene-reductase enzymes in various microorganisms and plants. researchgate.net
Table 3: Key Biotransformation Processes and Enzymes
| Process | Enzyme Class | Specific Enzyme Example | Substrate | Product |
| Stereospecific Reduction | Alcohol Dehydrogenase (Oxidoreductase) nih.gov | (R)-selective ADHs | 6-Methylheptan-2-one | This compound |
| Oxidative Side-Chain Cleavage | Cytochrome P450 Monooxygenase nih.govwikipedia.org | CYP11A1 (P450scc) | Cholesterol | Pregnenolone + (Side-chain fragments) |
| Double Bond Reduction | Ene-Reductase (Oxidoreductase) researchgate.net | Old Yellow Enzyme (OYE) family | 6-Methyl-5-hepten-2-one | 6-Methylheptan-2-one |
| Aldol Reaction | Aldolase | Not specified | Isovaleraldehyde + Acetone | 4-Hydroxy-6-methylheptan-2-one smolecule.com |
Stereoselective and Enantioselective Synthesis Approaches
The precise control of stereochemistry is paramount in modern synthetic chemistry. For a molecule such as 6-methylheptan-2-ol, which contains a stereocenter at the C2 position, enantioselective methods are required to produce the desired (2S) or (2R) enantiomer selectively.
Chiral Catalyst-Mediated Transformations
Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of achiral starting materials into chiral products with high enantiomeric excess. york.ac.uk These catalysts, themselves chiral, create a chiral environment that influences the reaction pathway, favoring the formation of one enantiomer over the other. wikipedia.org
Several types of chiral catalysts are applicable to the synthesis of chiral alcohols:
Chiral Rhodium(II) Catalysts: Novel rhodium(II) catalysts have been developed for enantioselective cycloaddition reactions. organic-chemistry.org While not directly applied to this compound in the reviewed literature, the principles of using such catalysts for creating chiral centers are well-established. organic-chemistry.org
Chiral 1,3,2-Oxazaborolidines: These have emerged as effective catalysts for enantioselective photochemical reactions, demonstrating their utility in creating chiral molecules. nih.gov Their modular nature allows for tailoring to specific transformations. nih.gov
Transition-Metal Catalysts with Chiral Ligands: The combination of transition metals like iridium with chiral ligands such as DTBM–Segphos has proven effective in the asymmetric hydroamination of unactivated alkenes, a process that can be adapted for the synthesis of chiral amines and subsequently alcohols. acs.org
The selection of the catalyst and reaction conditions is crucial for achieving high stereoselectivity.
Asymmetric Induction Strategies Utilizing Chiral Auxiliaries
Asymmetric induction is a powerful strategy where a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed, having served its purpose of inducing chirality. york.ac.uk
Key aspects of this strategy include:
Effective Chiral Auxiliaries: A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide a high degree of stereochemical control. york.ac.ukresearchgate.net
Mechanism of Induction: The auxiliary creates a sterically and/or electronically biased environment, forcing an incoming reagent to attack from a specific face of the molecule. wikipedia.org
Applications: Evans's oxazolidinone auxiliaries are a prominent example, widely used in asymmetric alkylation and aldol reactions to create chiral centers with high diastereoselectivity. researchgate.netnih.gov This methodology is fundamental in the synthesis of complex natural products. nih.gov
The following table summarizes key chiral auxiliaries and their applications:
| Chiral Auxiliary | Typical Reaction | Key Features |
| Evans's Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity, reliable formation of Z-enolates. researchgate.net |
| Camphor-derived Auxiliaries | Diels-Alder reactions, Alkylations | Concave structure provides effective shielding. researchgate.net |
| Proline | Mannich reactions | Acts as an organocatalyst to create chiral β-amino aldehydes. tohoku.ac.jp |
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to create efficient and environmentally friendly synthetic routes. rug.nl Enzymes, as natural chiral catalysts, can exhibit exceptional levels of stereoselectivity under mild conditions. tandfonline.com
Notable chemoenzymatic approaches include:
Kinetic Resolution: Enzymes like lipases are frequently used for the kinetic resolution of racemic mixtures. researchgate.net For instance, the selective acylation or hydrolysis of one enantiomer of a racemic alcohol leaves the other enantiomer in high optical purity. researchgate.netmdpi.com
Asymmetric Reduction: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are powerful tools for the asymmetric reduction of ketones to produce chiral alcohols. thieme-connect.com By selecting the appropriate enzyme, either the (S) or (R) enantiomer can be obtained with high enantiomeric excess. thieme-connect.com
Total Synthesis Strategies for this compound and Related Chiral Structures
The total synthesis of natural products and related chiral molecules often involves the strategic application of the aforementioned stereoselective methods. sci-hub.se The synthesis of complex molecules frequently requires the assembly of several chiral building blocks.
A relevant example is the synthesis of a dihydroxyethylene dipeptide isostere, (2S, 3R, 4S)-2-amino-1-cyclohexyl-6-methylheptane-3,4-diol, from D-ribose, which showcases the stereospecific construction of a complex chiral molecule. researchgate.net Similarly, the synthesis of (1S,4S,7aS)-1-((S)-2-hydroxy-6-methylheptan-2-yl)-7a-methyloctahydro-1H-inden-4-ol, a component of biologically active vitamin D3 analogs, involves the stereocontrolled addition of a Grignard reagent to a chiral ketone. nih.gov
Established Industrial-Scale Synthesis Methods
The transition from laboratory-scale synthesis to industrial production necessitates methods that are not only efficient and selective but also cost-effective and scalable.
Adaptations of Grignard Reaction-Based Synthesis for the Compound
The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds and is widely used in the synthesis of alcohols. smolecule.com The reaction of a Grignard reagent with an aldehyde or ketone provides a direct route to secondary and tertiary alcohols, respectively. masterorganicchemistry.com
For the synthesis of 6-methylheptan-2-ol, a potential route involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with 6-methylheptan-2-one. mdpi.com While this produces a racemic mixture, adaptations can be made for stereoselectivity.
An industrial process for producing the precursor ketone, 6-methylheptan-2-one, involves the aldol condensation of isovaleraldehyde with acetone, followed by hydrogenation. google.com This process is designed for large-scale production, with yields reported to be over 90%. google.com
The key parameters for a related Grignard synthesis to produce an analogous alcohol include:
| Parameter | Value/Condition |
| Temperature | 20–60°C (during ketone addition) |
| Solvent | THF or toluene |
| Catalyst (for subsequent hydrogenation) | Palladium on carbon (Pd/C) |
| Yield (for analogous systems) | 80–85% |
Catalytic Hydrogenation of Ketone Precursors (e.g., 6-methyl-2-heptanone)
A primary and direct route to 6-methylheptan-2-ol is the catalytic hydrogenation of its corresponding ketone precursor, 6-methyl-2-heptanone. chemicalbook.com This method is advantageous for its efficiency and the availability of the starting ketone. google.com The stereochemical outcome of the hydrogenation is a critical aspect, as the reduction of the prochiral ketone can lead to a racemic mixture of (2S)- and (2R)-6-methylheptan-2-ol if a non-chiral catalyst is used.
To achieve stereoselectivity and produce enantiomerically enriched this compound, the use of chiral catalysts or chiral reducing agents is essential. While specific examples for the asymmetric hydrogenation of 6-methyl-2-heptanone to this compound are not extensively detailed in the provided search results, the general principles of asymmetric ketone reduction are well-established. These reactions often employ transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands.
One documented synthesis of this compound involves the hydrogenation of (2S)-6-methylhept-5-en-2-ol using a 5% Palladium on carbon (Pd/C) catalyst. epo.org In this specific reaction, the chirality is already present in the starting material, and the hydrogenation serves to saturate the carbon-carbon double bond without affecting the chiral center at the alcohol. The reaction, conducted in methanol (B129727) under a hydrogen atmosphere, yielded this compound with a chemical yield of 85%. epo.org
Table 1: Catalytic Hydrogenation of (2S)-6-methylhept-5-en-2-ol
| Parameter | Value | Reference |
| Starting Material | (2S)-6-methylhept-5-en-2-ol | epo.org |
| Catalyst | 5% Palladium on carbon | epo.org |
| Solvent | Methanol | epo.org |
| Pressure | 1 bar Hydrogen | epo.org |
| Reaction Time | 8 hours | epo.org |
| Temperature | Room Temperature | epo.org |
| Product | This compound | epo.org |
| Yield | 85% | epo.org |
Aldol Condensation Followed by Reduction Pathways
Aldol condensation reactions provide a versatile platform for the construction of the carbon skeleton of 6-methylheptan-2-ol, which can then be obtained through subsequent reduction steps. A common industrial approach involves the crossed aldol condensation of isovaleraldehyde and acetone. google.comgoogle.com This reaction, typically carried out in the presence of a base like sodium hydroxide, initially forms 4-hydroxy-6-methylheptan-2-one. google.comgoogle.com
This β-hydroxyketone intermediate can then undergo a series of reactions to yield the desired alcohol. One pathway involves the dehydration of 4-hydroxy-6-methylheptan-2-one to form 6-methylhept-3-en-2-one, which is then hydrogenated to 6-methyl-2-heptanone. google.com Subsequent reduction of the ketone, as described in the previous section, would produce 6-methylheptan-2-ol.
Alternatively, a process can be employed where the initial aldol adduct, 4-hydroxy-6-methylheptan-2-one, is subjected to hydrogenation under conditions that also promote dehydration, leading directly to 6-methyl-2-heptanone. google.com This ketone can then be reduced to the final alcohol product. A patent describes a process where the aldol condensation of isovaleraldehyde and acetone is followed by hydrogenation of the resulting mixture in the presence of a palladium on carbon catalyst to produce 6-methylheptan-2-one with a high yield of 94.9%. google.com
The stereoselectivity in these aldol-based routes is introduced during the reduction of the ketone intermediate. To obtain this compound, an asymmetric reduction of 6-methyl-2-heptanone would be required.
Table 2: Two-Stage Process for 6-Methylheptanone via Aldol Condensation
| Stage | Reactants | Catalyst/Reagent | Intermediate/Product | Yield | Reference |
| 1. Aldol Condensation | Isovaleraldehyde, Acetone | Aqueous Sodium Hydroxide | 4-hydroxy-6-methyl-heptan-2-one | - | google.com |
| 2. Dehydration & Hydrogenation | Mixture from Stage 1 | Palladium on Carbon | 6-methylheptanone | 94.9% | google.com |
Development of Novel and Efficient Synthetic Routes
Research continues to focus on developing more efficient and stereoselective synthetic routes for this compound and its stereoisomers. One novel approach involves the asymmetric synthesis of a related compound, 6,10,14-trimethylpentadecan-2-ol, which utilizes 6-methyl-5-hepten-2-one as a starting building block. bicyclus.se This highlights the importance of readily available precursors in the development of new synthetic strategies.
The synthesis of enantiomerically pure fragrances often requires specific stereoisomers of chiral alcohols like this compound. epo.org One patented method for synthesizing fragrance compounds utilizes enantiomerically pure 6-methylheptan-2-ol, underscoring the demand for stereoselective synthetic methods. epo.org
Future developments in this field will likely involve the discovery of more active and selective catalysts for the asymmetric hydrogenation of 6-methyl-2-heptanone, as well as the design of novel synthetic pathways that offer improved atom economy and reduced environmental impact. The use of biocatalysis, employing enzymes for the stereoselective reduction of ketones, also presents a promising avenue for the green synthesis of this compound.
Chemical Reactivity and Strategic Derivatization of 2s 6 Methylheptan 2 Ol
Functional Group Transformations of the Hydroxyl Moiety
The hydroxyl group is the most reactive site in (2S)-6-methylheptan-2-ol, enabling a suite of functional group interconversions.
Esterification: this compound readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. chemguide.co.uk These reactions are typically catalyzed by a strong acid, such as concentrated sulfuric acid, when reacting with a carboxylic acid. chemguide.co.uk The reaction is a reversible process, and to drive the equilibrium towards the ester product, water is often removed as it is formed. chemguide.co.uk Alternatively, the use of more reactive acyl chlorides or acid anhydrides can lead to a more vigorous and often irreversible reaction, producing the ester and either hydrogen chloride or a carboxylic acid as a byproduct, respectively. chemguide.co.ukyoutube.com
Table 1: Examples of Esterification Reactions
| Reactant | Catalyst/Conditions | Product |
|---|---|---|
| Carboxylic Acid | Acid catalyst, Heat | Ester + Water |
| Acyl Chloride | Room Temperature | Ester + Hydrogen Chloride |
Etherification: The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, a common approach, involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Due to the secondary nature of the alcohol, care must be taken to avoid elimination side reactions, particularly if the alkyl halide is sterically hindered.
Oxidation: As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 6-methylheptan-2-one (B42224). libretexts.orggoogle.com A variety of oxidizing agents can be employed for this transformation. numberanalytics.com Common laboratory reagents include chromic acid (formed from chromium trioxide in sulfuric acid, also known as the Jones reagent), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. numberanalytics.com The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups in the molecule. numberanalytics.com
Table 2: Common Oxidizing Agents for Secondary Alcohols
| Reagent | Conditions | Product |
|---|---|---|
| Chromic Acid (Jones Reagent) | Acetone (B3395972) | Ketone |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Ketone |
Reduction: While the hydroxyl group is already in a reduced state, the direct reduction of the alcohol to the corresponding alkane, 6-methylheptane, can be achieved. acs.org This transformation is less common but can be accomplished using specific reducing agents, such as chlorodiphenylsilane with a catalytic amount of indium trichloride. acs.org This system is known for its high chemoselectivity for the hydroxyl group. acs.org
The conversion of this compound to an alkyl halide is a crucial step for subsequent nucleophilic substitution or Grignard reagent formation. libretexts.org For the synthesis of a secondary alkyl iodide like 2-iodo-6-methylheptane, reagents such as phosphorus triiodide (P_I3), often generated in situ from iodine and phosphorus, can be used. Another common method involves the use of triphenylphosphine (B44618) and iodine. These reactions proceed via the formation of a good leaving group from the hydroxyl moiety, which is then displaced by the halide ion. The choice of reagents for converting secondary alcohols to alkyl halides is broad and includes thionyl chloride (for chlorides) and phosphorus tribromide (for bromides). libretexts.org
Reactions Involving the Alkane Backbone
While less reactive than the hydroxyl group, the alkane backbone of this compound can undergo functionalization under specific conditions.
Regioselective Functionalization: Achieving regioselective C-H functionalization of the alkane chain is a significant challenge in organic synthesis due to the similar bond dissociation energies of primary, secondary, and tertiary C-H bonds. rsc.org However, advances in catalysis have enabled such transformations. For instance, certain metal catalysts can direct the functionalization to specific positions. rsc.orgacs.org One approach involves a dehydrogenation-hydrozirconation sequence to introduce a functional group at a specific position. rsc.org Another strategy employs carbene insertion reactions, where the regioselectivity can be influenced by the nature of the catalyst and the carbene precursor. acs.org
Chain Extension: The carbon chain of this compound can be extended through various synthetic strategies. One common method involves the conversion of the alcohol to a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with a carbon nucleophile, such as a cyanide ion or an organocuprate. Alternatively, cross-coupling reactions, such as those employing "borrowing hydrogen" catalysis, can be used to form new carbon-carbon bonds. acs.orgrsc.org This methodology often involves the temporary oxidation of the alcohol to a ketone, which then participates in a C-C bond-forming reaction, followed by reduction back to the alcohol. acs.org Grignard reagents can also be used to increase the carbon chain length by reacting them with carbonyl compounds. savemyexams.com
Cyclization: Intramolecular reactions can lead to the formation of cyclic structures from this compound derivatives. For instance, if a suitable functional group is introduced at a distal position of the carbon chain, an intramolecular cyclization can be induced. The success and regioselectivity of such cyclizations depend on the length of the chain and the nature of the reacting functional groups. Radical cyclizations are a powerful tool for forming five- and six-membered rings. warwick.ac.uk For example, a halo-dienamide derivative could undergo a copper(I)-mediated radical cyclization. warwick.ac.uk
Rearrangement Pathways: Under certain conditions, particularly those involving the formation of a carbocation intermediate, this compound and its derivatives can undergo rearrangements. masterorganicchemistry.comlibretexts.org For example, in the presence of a strong acid, the protonated alcohol can lose water to form a secondary carbocation at the C2 position. This carbocation can then undergo a hydride shift, where a hydrogen atom from an adjacent carbon migrates to the positively charged carbon. masterorganicchemistry.comnumberanalytics.com This can lead to the formation of a more stable tertiary carbocation if a suitable tertiary carbon is adjacent, or to an isomeric secondary carbocation. masterorganicchemistry.comnumberanalytics.com Such rearrangements are a key consideration in reactions that proceed through carbocationic intermediates, as they can lead to a mixture of products. libretexts.org The migratory aptitude of different groups generally follows the order: hydride > phenyl > alkyl (tertiary > secondary > primary). organicchemistrytutor.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-iodo-6-methylheptane |
| 6-methylheptan-2-one |
| 6-methylheptane |
| Ethanal |
| Ethyl magnesium iodide |
| Butan-2-ol |
| Propanol |
| Propanone |
| Camphene |
| Sativene |
| Prezizaene |
Synthesis of Research-Oriented Derivatives
The chiral alcohol this compound serves as a versatile starting material for the synthesis of more complex molecules tailored for specific research applications. Its defined stereochemistry and simple aliphatic structure make it an ideal building block for creating derivatives used in the development of bioactive compounds and for the study of chemical reaction mechanisms. The strategic derivatization of this compound allows for the introduction of the 6-methylheptan-2-yl moiety into a variety of molecular scaffolds, enabling detailed investigation into structure-activity relationships and the fine-tuning of molecular properties.
Precursors for Heterocyclic Compounds (e.g., tri- and tetrasubstituted imidazoles)
This compound is a valuable precursor for the synthesis of substituted heterocyclic compounds, particularly tri- and tetrasubstituted imidazoles. These imidazole (B134444) derivatives are of significant research interest due to their role as potent and specific inhibitors of key cellular signaling proteins like the p38 MAP kinase. pharmaffiliates.com The synthesis of these complex heterocycles often proceeds through multi-component reactions where the core imidazole ring is constructed from simpler building blocks.
The typical synthetic route does not use the alcohol directly but involves its oxidation to the corresponding ketone, 6-methylheptan-2-one. nih.govbiosynth.com This ketone can then serve as a key component in a condensation reaction with an aldehyde, a primary amine, and an ammonium (B1175870) source (like ammonium acetate) to form the imidazole ring. Various catalytic systems have been developed to promote this transformation efficiently, often under mild or solvent-free conditions. nih.govresearchgate.net
The general scheme for such a synthesis is a one-pot reaction where the reactants are mixed in the presence of a catalyst. For instance, the Radziszewski reaction and its modern variations provide a framework for synthesizing substituted imidazoles. The choice of catalyst is crucial for achieving high yields and can range from Lewis acids like Indium(III) chloride (InCl₃·3H₂O) to heterogeneous catalysts such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂). nih.govresearchgate.net The use of the chiral moiety from this compound allows for the synthesis of chiral imidazole derivatives, which can be instrumental in studying the enantioselectivity of enzyme inhibition.
Table 1: Examples of Catalytic Systems for Imidazole Synthesis
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| InCl₃·3H₂O | Benzil, Benzaldehyde, NH₄OAc | Room Temperature | 82% | nih.gov |
| (NH₄)₆Mo₇O₂₄·4H₂O | Benzil, Aldehydes, NH₄OAc | Microwave, Solvent-free | 80% | nih.gov |
| HClO₄–SiO₂ | Benzil, Aldehydes, Amines, NH₄OAc | Solvent-free | Excellent | researchgate.net |
Formation of Steroid and Polycyclic Derivatives Incorporating Methylheptyl Moieties
The incorporation of lipophilic side chains into steroid and other polycyclic frameworks is a widely used strategy in medicinal chemistry to modulate pharmacological properties such as receptor binding affinity, metabolic stability, and bioavailability. The methylheptyl group derived from this compound can be attached to these large scaffolds to create novel derivatives for research.
A common strategy for attaching such side chains to a steroid core involves forming an ether, ester, or carbon-carbon bond. For example, the hydroxyl group of this compound can be activated or converted into a good leaving group, allowing for its coupling with a nucleophilic position on the steroid nucleus. Alternatively, the alcohol can be oxidized to a ketone or aldehyde, which can then participate in reactions like aldol (B89426) condensations or Grignard additions with steroid-based reagents.
Research has shown the synthesis of complex steroid derivatives featuring elaborate side chains that are structurally related to the 6-methylheptyl group. For instance, steroidal structures with a C17 side chain, such as (3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol, highlight the importance of such moieties for bioactivity. The synthesis of these molecules is a multi-step process, often starting from readily available natural steroids like diosgenin. researchgate.net The introduction of the side chain can be achieved through methods like the acylation of steroidal amines with an appropriate acyl chloride derived from the side-chain precursor. These synthetic efforts produce compounds that are crucial for exploring the structural requirements for therapeutic activity, such as anti-cancer or anti-viral effects. researchgate.net
Advanced Chiral Derivatives for Mechanistic Studies
The well-defined structure of this compound makes it an excellent model substrate for studying the mechanisms of complex organic reactions, particularly those involving stereoselectivity and site selectivity. By subjecting this alcohol to novel catalytic systems, chemists can generate advanced chiral derivatives whose structures provide insight into the reaction pathways.
A notable example is the use of 6-methylheptan-2-ol in the study of remote C(sp³)–H hydroxylation. nih.gov In this research, an amine organocatalyst was used to direct the oxidation of a C-H bond distant from the existing hydroxyl group. The reaction of 6-methylheptan-2-ol (referred to as 2a in the study) yielded a mixture of products, including the starting material, the ketone from oxidation of the secondary alcohol (6-methylheptan-2-one), and, most importantly, products from hydroxylation at the C5 and C6 positions. nih.gov
The formation of these hydroxylated diastereomers serves as a probe for the selectivity of the catalyst. Analyzing the ratio and stereochemistry of these products helps elucidate the transition state geometry and the factors controlling the reaction's outcome. The preference for oxidation at the remote C-H bond over the more activated C-H bond adjacent to the alcohol is a significant finding, demonstrating the power of the catalytic system to overcome inherent reactivity patterns. nih.gov These advanced derivatives, once isolated and characterized, are invaluable for refining predictive models of catalyst behavior and for designing new, more efficient synthetic methods. uomustansiriyah.edu.iqrushim.ru
Table 2: Product Distribution in the Catalyzed Hydroxylation of 6-Methylheptan-2-ol
| Product | Position of Modification | Type of Product | Isolated Yield | Reference |
|---|---|---|---|---|
| Starting Material | - | Unreacted Alcohol | 21% | nih.gov |
| 6-Methylheptan-2-one | C2 | Ketone | 0.7% | nih.gov |
| (2S,5R/S)-6-Methylheptane-2,5-diol | C5 | Dihydroxylated Alcohol | 2.4% | nih.gov |
Advanced Analytical Characterization and Quantification of 2s 6 Methylheptan 2 Ol
Chromatographic Separation and Analysis
Chromatographic techniques are fundamental for the separation and analysis of (2S)-6-methylheptan-2-ol from complex mixtures and for the assessment of its purity.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) and Flame Ionization Detection (FID)
Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound. When coupled with mass spectrometry (GC-MS), it provides not only retention time data for identification but also mass spectra that offer structural information, confirming the compound's identity by its fragmentation pattern. peerj.combicyclus.se For quantitative analysis, GC with a flame ionization detector (GC-FID) is often employed due to its high sensitivity and wide linear range. google.comcopernicus.org
GC-MS analysis has been successfully used to identify 6-methylheptan-2-ol in various samples. jmb.or.kr The technique involves separating volatile compounds in a capillary column and then detecting them with a mass spectrometer. ekb.eg The resulting chromatograms show peaks corresponding to different compounds, and the mass spectrum of each peak can be compared to libraries for identification. peerj.com For instance, in the analysis of volatile organic compounds from fermented products, 6-methylheptan-2-ol was identified among other alcohols and carboxylic acids. jmb.or.kr
The operational parameters for GC analysis are critical and typically involve a specific column, temperature program, and carrier gas flow rate. For example, a common setup might use a DB-WAX or similar capillary column with a temperature gradient to ensure the separation of compounds with different boiling points. google.comjmb.or.kr
Table 1: Exemplary GC-MS and GC-FID Parameters for Volatile Compound Analysis
| Parameter | GC-MS | GC-FID |
| Column | DB-WAX (30m x 0.25mm x 0.25µm) jmb.or.kr | Silicone DC QF-1 google.com |
| Oven Temperature Program | Initial 40°C (6 min), ramp to 200°C at 4°C/min, hold for 5 min jmb.or.kr | 60°C to 200°C at 5°C/min google.com |
| Injector Temperature | Not specified | 245°C google.com |
| Detector | Mass Spectrometer jmb.or.kr | Flame Ionization Detector google.com |
| Carrier Gas | Helium jmb.or.kr | Not specified |
This table presents a generalized set of parameters and may vary based on the specific analytical goals.
High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis
High-Performance Thin-Layer Chromatography (HPTLC) offers a versatile and cost-effective method for the qualitative and quantitative analysis of a wide range of compounds, including those found in complex matrices. psu.edu This technique has been employed for the quantification of phytoconstituents in polyherbal formulations. ijper.orgijper.org In the context of related compounds, HPTLC has been used for the quantitative estimation of β-sitosterol, a structurally different compound but illustrative of the technique's capability. psu.edu The method's advantages include the ability to analyze multiple samples simultaneously and the use of various detection methods. psu.edu For quantification, densitometric analysis is performed at a specific wavelength to measure the concentration of the target analyte. ijper.orgijper.org
Flash Chromatography for Isolation and Purification
Flash chromatography is a widely used technique for the rapid and efficient purification of chemical compounds from reaction mixtures. rsc.orgnih.gov This preparative column chromatography method utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) to separate components based on their polarity. rsc.orgacs.org The process is often monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired compound. rsc.org In the synthesis of various organic molecules, flash chromatography is a crucial step to obtain the target compound in high purity. nih.govacs.org For instance, after a chemical reaction, the crude product containing the desired alcohol can be purified using a silica gel column with a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate. nih.gov
Chiral Gas Chromatography for Enantiomeric Purity Assessment
Determining the enantiomeric purity of this compound is essential, and chiral gas chromatography is the premier technique for this purpose. researchgate.netmdpi.comlibretexts.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation and distinct elution times. mdpi.com Modified cyclodextrins are commonly used as CSPs in capillary columns for the enantioseparation of a variety of chiral molecules, including unfunctionalized hydrocarbons. researchgate.netmdpi.com
The separation of enantiomers can be achieved directly on a chiral column or after derivatization of the analyte to form diastereomers, which can then be separated on a non-chiral column. bicyclus.se The choice of the chiral stationary phase is critical for achieving successful separation.
Spectroscopic Structural Elucidation Techniques
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all indicative of the molecular structure. chemicalbook.com
¹³C-NMR spectroscopy provides information on the different types of carbon atoms in the molecule. The chemical shift of each carbon signal is characteristic of its chemical environment. google.com
The combined interpretation of ¹H-NMR and ¹³C-NMR spectra allows for the unambiguous assignment of the structure of this compound. rsc.orggoogle.com
Table 2: Predicted NMR Data for 6-Methylheptan-2-ol
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | 3.78 | m |
| ¹H | 1.54 | m |
| ¹H | 1.43 - 1.32 | m |
| ¹H | 1.18 | d |
| ¹H | 0.88 | d |
| ¹³C | 68.1 | - |
| ¹³C | 44.0 | - |
| ¹³C | 39.1 | - |
| ¹³C | 27.9 | - |
| ¹³C | 23.5 | - |
| ¹³C | 22.6 | - |
| ¹³C | 22.4 | - |
Note: The data in this table is based on predicted values and may differ from experimentally obtained spectra. The multiplicity for ¹³C is not applicable in standard broadband decoupled spectra.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the analyte with high precision, often to four or more decimal places. This allows for the determination of the elemental composition of the molecular ion and its fragments, significantly enhancing the confidence in its identification.
For this compound, with a molecular formula of C₈H₁₈O, the theoretical exact mass of the molecular ion [M]⁺ is 130.1358 Da. leeder-analytical.comnih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass with low ppm (parts-per-million) error, effectively distinguishing it from other compounds with the same nominal mass. For instance, a study on the A-ring functionalization of cholestane (B1235564) utilized HRMS-ESI (Electrospray Ionization) to confirm the mass of synthesized compounds, demonstrating the technique's utility in complex organic synthesis. researchgate.net In the context of analyzing volatile organic compounds, techniques like GC coupled with HRMS provide enhanced resolution and analyte identification, which is particularly advantageous for complex samples. nih.gov
The fragmentation pattern observed in the mass spectrum provides further structural information. While a standard GC-MS might show characteristic fragments at m/z 59 (C₃H₇O⁺) and 71 (C₄H₇O⁺), HRMS can confirm the elemental composition of these fragments, solidifying the structural elucidation.
Table 1: HRMS Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | leeder-analytical.comnih.gov |
| Exact Mass | 130.1358 Da | leeder-analytical.comnih.gov |
| Molecular Weight | 130.23 g/mol | leeder-analytical.comnih.gov |
This table presents the key high-resolution mass spectrometry properties of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption is due to the hydroxyl (-OH) group. This appears as a strong, broad band in the region of 3500-3200 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.
The IR spectrum also reveals the presence of C-H bonds from the alkyl backbone. The stretching vibrations of these bonds are typically observed in the 3000-2850 cm⁻¹ region. Furthermore, the C-O stretching vibration of the secondary alcohol group gives rise to a distinct absorption in the fingerprint region, typically around 1120-1000 cm⁻¹. The fingerprint region, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification by comparing the spectrum to that of a known standard. mdpi.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Alcohol) | 3500-3200 | Strong, Broad |
| C-H (Alkyl) | 3000-2850 | Strong, Sharp |
| C-O (Secondary Alcohol) | 1120-1000 | Moderate to Strong |
This table summarizes the principal infrared absorption frequencies for the functional groups present in this compound.
Chemical Derivatization for Enhanced Analytical Detection (e.g., Trimethylsilyl (B98337) (TMS) Derivatives)
For gas chromatography (GC)-based analysis, chemical derivatization is a frequently employed strategy to improve the analytical performance for compounds like this compound. The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, and to improve its chromatographic behavior, leading to sharper peaks and better resolution. weber.hulibretexts.org
Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as alcohols. weber.hu This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. libretexts.org The resulting TMS ether is more volatile and less polar than the parent alcohol, making it more amenable to GC analysis. researchgate.net
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netresearch-solution.com The reaction is typically carried out by incubating the sample with the silylating reagent, sometimes with the addition of a catalyst like trimethylchlorosilane (TMCS) to enhance the derivatization of sterically hindered alcohols. research-solution.com
The formation of the TMS derivative of this compound can be confirmed by GC-MS, as the derivative will have a different retention time and a characteristic mass spectrum with a higher molecular ion peak corresponding to the addition of the TMS group. This derivatization is crucial for trace-level quantification and for the analysis of the compound in complex biological or environmental matrices where interfering substances may be present. jfda-online.commdpi.com
Table 3: Comparison of this compound and its TMS Derivative for GC Analysis
| Property | This compound | TMS-Derivative |
| Polarity | High | Low |
| Volatility | Moderate | High |
| Thermal Stability | Moderate | High |
| Chromatographic Peak Shape | Can exhibit tailing | Symmetrical and sharp |
| Suitability for GC-MS | Good | Excellent |
This table highlights the analytical advantages of converting this compound to its trimethylsilyl (TMS) derivative for gas chromatography analysis.
Development and Validation of Robust Analytical Methods for Complex Matrices
The accurate quantification of this compound in complex matrices, such as biological fluids, plant extracts, or environmental samples, necessitates the development and validation of robust analytical methods. nih.govsemanticscholar.org Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for this purpose due to its high sensitivity and selectivity. researchgate.netmdpi.com
Method development begins with optimizing the sample preparation procedure to efficiently extract the analyte from the matrix and remove interfering components. This may involve techniques like liquid-liquid extraction, solid-phase extraction (SPE), or headspace analysis for volatile compounds. leeder-analytical.com The choice of GC column, temperature programming, and MS parameters are then fine-tuned to achieve optimal separation and detection of this compound, often as its TMS derivative. thescipub.com For chiral compounds like this compound, the use of a chiral GC column may be necessary to separate it from its enantiomer, (2R)-6-Methylheptan-2-OL. gcms.cz
Once developed, the method must be rigorously validated to ensure its reliability. Method validation involves assessing several key parameters according to international guidelines. cenam.mx
Table 4: Key Parameters for Analytical Method Validation
| Parameter | Description |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. |
| Linearity and Range | The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the measured value to the true value, often assessed using certified reference materials or spiking experiments. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected by the method. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
This table outlines the essential parameters that must be evaluated during the validation of an analytical method for the quantification of this compound in complex matrices.
The development and validation of such methods are critical for applications ranging from metabolomics and clinical diagnostics to environmental monitoring and quality control in the food and fragrance industries. nih.gov
Biochemical and Metabolic Research on 2s 6 Methylheptan 2 Ol
Mammalian Metabolism and Identification as a Metabolite
While direct evidence specifically identifying (2S)-6-Methylheptan-2-OL as an endogenous mammalian metabolite is limited, data from related compounds strongly suggest its potential formation and presence in biological systems. The structurally similar primary alcohol, 6-methyl-1-heptanol, is recognized as a mammalian metabolite. nih.gov Furthermore, studies involving human exposure to n-heptane have identified various metabolites in urine, including 2-heptanol, which is the unbranched analogue of 6-methylheptan-2-ol. researchgate.netresearchgate.net These metabolites are typically excreted after conjugation. texas.gov
The most compelling indirect evidence comes from the well-established metabolism of cholesterol. Cholesterol, a vital molecule in mammals, possesses a (2R)-6-methylheptan-2-yl side chain. wikipedia.orgchemicalbook.com Its degradation and modification could potentially yield smaller molecules, including C8 fragments. A study on the thermal processing of cholesterol identified 6-methylheptan-2-one (B42224), the ketone corresponding to 6-methylheptan-2-ol, as a degradation product, indicating that this carbon skeleton can be cleaved from the sterol backbone. researchgate.net Additionally, the Human Metabolome Database (HMDB) includes the isomeric compound 4-methyl-2-heptanol, noting its presence in the lipid metabolism pathway.
These findings collectively support the hypothesis that this compound can be considered a potential mammalian metabolite, likely arising from the metabolism of larger dietary or endogenous molecules like branched-chain hydrocarbons or sterols.
Enzymatic Biotransformations and Oxidative Pathways
The biotransformation of this compound in mammals is expected to follow established pathways for secondary and branched-chain alcohols, primarily involving oxidation and subsequent conjugation for detoxification and excretion.
Investigations into Cytochrome P450 and Other Enzyme-Mediated Reactions
The initial and rate-limiting step in the metabolism of many alcohols is oxidation. This process is primarily carried out by two major enzyme systems: alcohol dehydrogenases (ADHs) and the cytochrome P450 (CYP) family of enzymes. inchem.org
Alcohol Dehydrogenase (ADH): Primary and secondary alcohols are substrates for NAD+-dependent ADHs, which oxidize them to their corresponding aldehydes and ketones. inchem.org
Cytochrome P450 (CYP) System: The CYP system, located mainly in the liver's endoplasmic reticulum, plays a crucial role in xenobiotic and endobiotic metabolism. nih.gov CYP2E1 is a key isoform involved in ethanol (B145695) oxidation, particularly at higher concentrations, and it can also metabolize other alcohols. nih.govtufts.edunih.gov For secondary alcohols, specific CYP isozymes are responsible for their oxidation. For instance, studies in mouse hepatic microsomes have identified CYP3A11 as a major enzyme responsible for the oxidation of secondary alcohols to their corresponding ketones. popline.org Given that this compound is a secondary alcohol, it is highly probable that it is oxidized to 6-methylheptan-2-one by analogous human CYP enzymes.
The resulting ketone, 6-methylheptan-2-one, can undergo further metabolism. The metabolism of branched-chain fatty alcohols ultimately leads to the formation of branched-chain carboxylic acids, which can then enter central metabolic pathways like β-oxidation. europa.eu
Conjugation and Detoxification Mechanisms
Following oxidation, or in some cases directly, alcohols and their metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate their elimination from the body. The primary conjugation pathways for alcohols are glucuronidation and sulfation.
Glucuronidation: This process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the alcohol, catalyzed by UDP-glucuronosyltransferases (UGTs). Primary aliphatic alcohols are known to form ether glucuronides. nih.gov Metabolites of n-heptane, including 2-heptanol, are excreted in part as glucuronides, suggesting that this compound would likely undergo a similar fate. texas.gov
Sulfation: This pathway involves the transfer of a sulfonate group (SO₃⁻) from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the alcohol's hydroxyl group, a reaction catalyzed by sulfotransferases (SULTs). nih.govrsc.org Sulfation is a significant detoxification route for secondary alcohols. Research on rat hydroxysteroid sulfotransferase STa has shown that it catalyzes the sulfation of a wide array of secondary alcohols. nih.gov Importantly, this enzymatic activity can be stereoselective, with a preference for certain enantiomers. For example, with a series of chiral benzylic alcohols, the (R)-(+)-enantiomers were generally preferred substrates over the (S)-(-)-enantiomers. nih.gov This suggests that the sulfation rate of this compound could differ significantly from its (2R) enantiomer. Steric hindrance around the hydroxyl group is a key factor, with secondary alcohols generally being sulfated at a lower rate than primary alcohols. rsc.org
The table below summarizes the key enzymes and pathways involved in the biotransformation of secondary branched-chain alcohols like this compound.
| Metabolic Phase | Reaction Type | Key Enzymes/Systems | Substrate/Product Example | References |
| Phase I | Oxidation | Alcohol Dehydrogenase (ADH) | Secondary Alcohol → Ketone | inchem.org |
| Phase I | Oxidation | Cytochrome P450 (e.g., CYP3A family) | Secondary Alcohol → Ketone | popline.org |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Alcohol + UDPGA → Ether Glucuronide | texas.govnih.gov |
| Phase II | Sulfation | Sulfotransferases (SULTs, e.g., STa) | Alcohol + PAPS → Sulfate Ester | rsc.orgnih.gov |
Role in Cellular Metabolism and Signaling Pathways
The structural characteristics of this compound suggest potential interactions with lipid-related metabolic processes and cellular signaling cascades.
Studies on its Influence or Formation in Lipid Metabolism
The connection between this compound and lipid metabolism is strongly suggested by its structural relationship to cholesterol. The side chain of cholesterol is (2R)-6-methylheptan-2-yl. wikipedia.orgnih.gov Cholesterol is a cornerstone of lipid metabolism, serving as a precursor for steroid hormones, bile acids, and vitamin D, and as an essential component of cell membranes. nih.gov The degradation of cholesterol or other sterols could be a source for the formation of 6-methylheptan-2-ol or its oxidized form, 6-methylheptan-2-one. researchgate.net
Furthermore, long-chain fatty alcohols are integral to lipid metabolism, acting as building blocks for the synthesis of energy storage lipids like wax esters. europa.eunih.gov The Human Metabolome Database explicitly links the related isomer, 4-methyl-2-heptanol, to the lipid metabolism pathway. Branched-chain fatty alcohols can be metabolized into branched-chain fatty acids, which then undergo β-oxidation, integrating them into the cell's central energy production machinery. europa.eu Therefore, this compound may influence or be a product of these fundamental lipid metabolic pathways.
Interaction with Kinase Systems and Other Molecular Targets (e.g., SHP1 activation by derivatives)
Emerging research has highlighted the potential for small molecules, including alcohol derivatives, to interact with protein kinase and phosphatase signaling systems, which are critical regulators of cellular processes.
Of particular interest is the Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), a negative regulator in several signaling pathways, including the JAK/STAT pathway. mdpi.comjst.go.jp The activation of SHP1 is considered a promising therapeutic strategy for certain cancers and inflammatory diseases. mdpi.comorthojournal.org A study focused on the development of novel SHP1 activators synthesized a series of 3-amino-4,4-dimethyl lithocholic acid derivatives. mdpi.com Several of these derivatives, which feature modified steroidal side chains terminating in an alcohol, were found to be effective SHP1 activators. The study revealed that secondary and tertiary alcohols on the side chain could confer potent biological activity. mdpi.com While the specific side chain of this compound was not tested, these findings establish a proof-of-concept that steroidal derivatives with alcohol-containing side chains can function as allosteric activators of SHP1. mdpi.com
More broadly, alcohols are known to interact with protein kinase C (PKC), a key family of signaling enzymes. nih.gov The nature of this interaction is complex and depends on the alcohol's chain length and the specific PKC isoform, potentially leading to either inhibition or enhancement of enzyme activity. nih.gov Studies on synthetic branched-chain diacylglycerols have also shown that the structure of the acyl chains influences PKC activation, demonstrating the sensitivity of kinase systems to the architecture of lipophilic molecules. osti.govacs.org
The table below details the potential molecular targets and the observed effects of related compounds.
| Molecular Target | Compound/Class Studied | Observed Effect | Relevance to this compound | References |
| SHP1 Phosphatase | Lithocholic acid derivatives with secondary/tertiary alcohol side chains | Allosteric activation of SHP1 | Suggests potential for steroidal derivatives of this compound to act as SHP1 activators. | mdpi.com |
| Protein Kinase C (PKC) | n-Alkanols (short and long-chain) | Complex regulation (inhibition or enhancement) of PKC activity | Indicates a potential for direct or indirect interaction with PKC signaling pathways. | nih.gov |
| Protein Kinase C (PKC) | Branched-chain distearoylglycerol analogues | Activation of PKC, dependent on branch structure | Highlights the importance of branched-chain structures in modulating kinase activity. | osti.govacs.org |
Metabolomics and Flux Analysis Studies Involving the Compound
Metabolomics and metabolic flux analysis are powerful tools for understanding the complete set of metabolites and their dynamic changes within a biological system. While specific, in-depth metabolomics or flux analysis studies focusing exclusively on this compound are not extensively documented in publicly available research, we can infer its metabolic fate by examining studies on structurally similar compounds, such as other branched-chain alcohols and ketones. This approach allows for a scientifically grounded estimation of the metabolic pathways this compound is likely to enter and the potential metabolites that could be formed.
The metabolic journey of a xenobiotic compound like this compound in a biological system is expected to primarily involve enzymatic modification to increase its water solubility and facilitate its excretion. The principal metabolic pathways for a secondary alcohol of this nature would likely be oxidation and conjugation.
Predicted Metabolic Pathways of this compound
Based on the metabolism of other aliphatic secondary alcohols, the metabolic pathway for this compound is anticipated to proceed through several key steps. The initial and most significant transformation is likely the oxidation of the secondary alcohol group. This is followed by further oxidation or conjugation of the resulting ketone or the parent alcohol itself.
The primary enzyme families involved in these transformations are the cytochrome P450 monooxygenases (CYPs), alcohol dehydrogenases (ADHs), and UDP-glucuronosyltransferases (UGTs).
| Metabolic Step | Enzyme Class | Putative Metabolite | Metabolic Rationale |
| Oxidation | Alcohol Dehydrogenase (ADH), Cytochrome P450 (e.g., CYP2E1) | 6-Methylheptan-2-one | Conversion of the secondary alcohol to a ketone is a common metabolic step for aliphatic alcohols. nih.govinchem.org |
| Further Oxidation | Cytochrome P450 | Hydroxylated derivatives of 6-methylheptan-2-one | Omega- and omega-1 hydroxylation of the alkyl chain can occur, creating more polar molecules for excretion. |
| Conjugation | UDP-Glucuronosyltransferase (UGT) | (2S)-6-Methylheptan-2-yl glucuronide | Direct conjugation of the alcohol with glucuronic acid is a major detoxification pathway for alcohols and phenols, significantly increasing water solubility for renal clearance. nih.govhmdb.ca |
Detailed Research Findings from Analogous Compounds
Research on the metabolism of other branched-chain alcohols and ketones provides a solid foundation for understanding the likely fate of this compound.
Studies on the metabolism of branched-chain amino acids, which lead to the formation of branched-chain alcohols via the Ehrlich pathway, show that organisms possess the enzymatic machinery to process these structures. ontosight.aipsu.edu The enzymes involved, such as branched-chain amino acid transaminases and dehydrogenases, can handle molecules with similar branching to this compound.
Furthermore, investigations into the metabolism of industrial and environmental aliphatic alcohols have demonstrated the central role of cytochrome P450 enzymes, particularly CYP2E1, in their oxidation. nih.govmdpi.com This enzyme is known for its broad substrate specificity for small aliphatic alcohols. The oxidation of secondary alcohols to their corresponding ketones is a well-established metabolic route. nih.govnih.gov For instance, methane-utilizing bacteria have been shown to oxidize n-alkanes to their corresponding secondary alcohols and then to methyl ketones. nih.govnih.gov
Once the ketone, 6-methylheptan-2-one, is formed, it may undergo further metabolism. While specific data for this ketone is scarce, a structurally related compound, 6-methylhept-5-en-2-one, has been shown to be readily biodegradable, suggesting that the carbon skeleton of such compounds can be broken down by microorganisms. oecd.org
Conjugation reactions are also a critical aspect of xenobiotic metabolism. The glucuronidation of alcohols, catalyzed by UGTs, is a major pathway for their elimination. hmdb.caresearchgate.net This process attaches a highly polar glucuronic acid moiety to the alcohol, making the resulting glucuronide much more water-soluble and readily excretable in urine. Studies on various alcohols and phenols have detailed this process extensively. nih.govresearchgate.net
Illustrative Metabolite Profile
While a specific metabolomics study providing quantitative data for this compound is not available, a hypothetical metabolite profile can be constructed based on the principles discussed. This table illustrates the expected key metabolites that would be identified in a targeted metabolomics analysis following administration of this compound.
| Putative Metabolite | Chemical Formula | Metabolic Origin | Expected Analytical Detection |
| This compound | C₈H₁₈O | Parent Compound | GC-MS, LC-MS |
| 6-Methylheptan-2-one | C₈H₁₆O | Oxidation of parent alcohol | GC-MS, LC-MS |
| (2S)-6-Methylheptan-2-yl glucuronide | C₁₄H₂₆O₇ | Glucuronidation of parent alcohol | LC-MS/MS |
| Hydroxylated 6-methylheptan-2-one derivatives | C₈H₁₆O₂ | Further oxidation of the ketone | LC-MS/MS |
This table serves as a predictive guide for future metabolomics research on this compound. The identification and quantification of these metabolites in biological matrices such as urine and plasma would be essential to confirm these predicted pathways.
Chemical Ecology and Inter Species Interactions of 2s 6 Methylheptan 2 Ol
Function as Pheromones and Semiochemicals in Biological Systems
Semiochemicals are chemical signals that carry information between organisms and are fundamental to the survival and reproduction of many species. usda.gov They are broadly divided into pheromones, which mediate interactions within the same species, and allelochemicals, which mediate interactions between different species. usda.gov These compounds are often volatile, biodegradable, and highly specific, making them key targets for research in areas like pest management. usda.govschweizerbart.de
While direct evidence for (2S)-6-methylheptan-2-ol acting as an insect pheromone is not extensively documented in the available literature, research on the broader category of 6-methyl-2-heptanol (B49919) suggests a potential role in insect communication. Some studies indicate that 6-methyl-2-heptanol may function as a pheromone in certain insect species, which could have significant implications for developing targeted and environmentally sustainable pest management strategies. These strategies can include population monitoring, mass trapping, and mating disruption. schweizerbart.decabidigitallibrary.org
For context, a number of structurally related chiral alcohols have been identified as crucial semiochemicals for various insect species. For example, (S)-6-methylhept-5-en-2-ol, a closely related unsaturated alcohol, serves as an aggregation pheromone for the ambrosia beetle, Gnathotrichus retusus. usda.gov The specificity of these chemical signals is often determined by subtle structural differences, including stereochemistry (the R or S configuration) and the position of functional groups or double bonds. openagrar.de
Table 1: Examples of Related Chiral Alcohols as Insect Pheromones
| Compound | Insect Species | Pheromone Type |
|---|---|---|
| (S)-6-Methylhept-5-en-2-ol | Gnathotrichus retusus (Ambrosia Beetle) | Aggregation usda.gov |
| (R)-Heptan-2-ol / (S)-Heptan-2-ol | Eriocrania cicatricella (Lepidoptera) | Sex muni.cz |
| (S)-Heptan-2-ol | Molanna angustata (Trichoptera) | Sex muni.cz |
This table provides examples of related compounds and is for illustrative purposes only. This compound has not been definitively identified as a pheromone for these species.
The detection of semiochemicals in insects is mediated by specialized olfactory receptors (ORs), which are typically located in neurons housed within sensory structures called sensilla on the antennae. researchgate.netfrontiersin.org These receptors are ligand-gated ion channels that convert the chemical signal of an odorant binding into an electrical signal, which then elicits a specific behavioral response. mdpi.combiorxiv.orgijbs.com The insect olfactory system is highly sensitive and specific, capable of distinguishing between closely related molecules and different enantiomers of the same compound. researchgate.net
Currently, there is a lack of specific research investigating the binding of this compound to insect olfactory receptors or the specific behavioral responses it may trigger. The complexity and diversity of insect ORs mean that identifying the precise receptor for any given ligand requires dedicated and specific study. ijbs.com Future research in this area would be necessary to elucidate the exact mechanism by which insects might perceive this compound and how it influences their behavior.
Participation in Plant-Herbivore and Plant-Pathogen Interactions
Plants produce a vast array of secondary metabolites that mediate their interactions with other organisms, including herbivores and pathogens. researchgate.netnih.gov These chemical defenses can be constitutive or induced upon attack.
This compound has been reported as a natural product found in the plant Acokanthera oblongifolia. nih.gov This plant, belonging to the Apocynaceae family, is known for producing a variety of bioactive compounds, including cardenolides and triterpenes, many of which exhibit toxic or deterrent properties. rjpbcs.comprota4u.orgscispace.com For instance, methanolic extracts of A. oblongifolia have demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis, affecting its life cycle and development. researchgate.net
While the presence of this compound in A. oblongifolia is noted, its specific function in defending the plant against herbivores or pathogens has not been elucidated in the reviewed literature. It is possible it could act as a deterrent, an attractant for predators of herbivores, or have antimicrobial properties. For example, a related ketone, 6-methyl-2-heptanone, produced by Bacillus subtilis bacteria, has shown strong antifungal activity against Alternaria solani, the pathogen causing early blight in potatoes. frontiersin.org This suggests that simple branched-chain compounds can play a role in pathogen inhibition.
Contribution to Volatile Organic Compound (VOC) Signatures in Ecosystems
Volatile organic compounds (VOCs) are organic chemicals that have a high vapor pressure at room temperature, and they are emitted by a wide range of sources, including plants and microbes. researchgate.nets-t-a.org The blend of VOCs emitted by an organism creates a chemical "signature" that can transmit complex ecological information. researchgate.net
Alcohols such as 6-methylheptan-1-ol are recognized as volatile organic compounds. ebi.ac.ukresearchgate.net While direct measurements of this compound emissions in various ecosystems are not widely reported, its structural properties suggest it is a VOC. The contribution of any single VOC to an ecosystem's atmospheric chemistry depends on its emission rate, reactivity, and atmospheric lifetime. copernicus.org For example, a study of VOCs from algae in the Adriatic Sea identified related ketones, such as 6-methylhept-5-en-2-one and 6-methylheptan-2-one (B42224), as components of their volatile emissions, highlighting that such branched compounds are part of the complex chemical landscape of marine ecosystems. plos.org
Involvement in Algal Chemical Ecology and Defensive Metabolite Production
Algae produce a diverse arsenal (B13267) of secondary metabolites to cope with environmental stressors and biological threats, including herbivory, fouling, and pathogens. e-bookshelf.deresearchgate.net These chemical defenses are a cornerstone of marine chemical ecology. e-bookshelf.de
There is currently no direct scientific literature demonstrating the production of this compound by algae or its involvement as a defensive metabolite in algal chemical ecology. Research into the VOCs produced by algae has identified a wide array of compounds, including hydrocarbons, terpenes, and sulfur compounds. plos.orgmdpi.com Notably, a study of the green alga Capsosiphon fulvescens identified 6-methylheptan-2-one as a volatile component. plos.org Another review mentions that the systematic IUPAC name for cholesterol includes a (R)-6-methylheptan-2-yl moiety, but this is part of a much larger and functionally distinct sterol molecule and refers to the opposite enantiomer. researchgate.net The potential role, if any, of this compound in the chemical ecology of algae remains an open area for future research.
Environmental Fate and Biodegradation of 2s 6 Methylheptan 2 Ol
Formation and Persistence of Environmental Metabolites
The biodegradation of (2S)-6-Methylheptan-2-OL is expected to produce a series of intermediate metabolites before complete mineralization to carbon dioxide and water. The initial oxidation product is likely to be 6-methylheptan-2-one (B42224) . nih.govresearchgate.net This ketone is also a known volatile organic compound and may itself be subject to further biotic and abiotic degradation.
Further breakdown of the carbon chain would likely proceed through pathways common for branched-chain aliphatic compounds, such as beta-oxidation. This can lead to the formation of shorter-chain carboxylic acids and alcohols. For example, the degradation of the related compound 2-ethylhexanol can result in the formation of 2-ethylhexanoic acid. researchgate.net While these metabolites are also generally biodegradable, their persistence relative to the parent compound can vary. In some cases, metabolites of plasticizers, which can include branched alcohols, have been observed to persist in the environment. researchgate.netnih.gov
Environmental Monitoring and Detection Strategies
As a volatile organic compound, this compound can be monitored in various environmental matrices such as air, water, and soil. taylorandfrancis.com The standard and most common method for the analysis of VOCs is gas chromatography (GC) coupled with a suitable detector, most commonly a mass spectrometer (MS) or a flame ionization detector (FID). researchgate.net
For air monitoring, samples can be collected using sorbent tubes followed by thermal desorption, or in passivated canisters. researchgate.net For water and soil samples, headspace analysis or direct injection into a GC system are common techniques. nih.gov The use of specific GC columns, such as polar stationary phases (e.g., DB-Wax), is suitable for the analysis of alcohols. nih.gov
While there are no standardized methods specifically for this compound, methods developed for other aliphatic alcohols and VOCs are applicable. oup.com For instance, a method for determining alcohols in soil and water utilizes direct injection or headspace GC/FID. nih.gov The detection of 6-methyl-2-heptanol (B49919) has been reported in studies analyzing volatile flavor compounds using GC-MS. researchgate.net
Table 2: General Environmental Monitoring Techniques for Volatile Alcohols
| Technique | Sample Matrix | Principle |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water, Soil | Separation by chromatography, identification by mass-to-charge ratio. |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Air, Water, Soil | Separation by chromatography, detection by ionization in a flame. |
| Headspace Analysis | Water, Soil | Analysis of the vapor phase in equilibrium with the sample. |
| Sorbent Tube Sampling with Thermal Desorption | Air | Collection of VOCs on a solid sorbent, followed by heat-induced release for analysis. |
This table presents general methods applicable to volatile alcohols and does not imply specific validation for this compound.
Theoretical Modeling and Prediction of Environmental Behavior
In the absence of extensive experimental data, the environmental fate of organic compounds can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. europa.euresearchgate.net These models correlate the chemical structure of a compound with its physicochemical properties and environmental behavior, such as biodegradability and toxicity. europa.eunih.gov
Various QSAR models have been developed to predict the biodegradability of different classes of chemicals, including alcohols. researchgate.net These models utilize molecular descriptors, which are numerical representations of the chemical structure, to predict the likelihood and rate of degradation. For example, Comparative Molecular Field Analysis (CoMFA) has been used to correlate the biodegradability of alcohols and other compounds. europa.eu
Future Research Directions and Emerging Academic Applications for 2s 6 Methylheptan 2 Ol
The chiral alcohol (2S)-6-Methylheptan-2-ol, a specific stereoisomer of 6-methylheptan-2-ol, is a compound of growing interest in the scientific community. While its racemic form and related ketones have found applications as intermediates and have been identified in various natural sources, the unique properties and potential of the (S)-enantiomer are still being uncovered. The following sections outline key areas for future research that promise to reveal new academic and practical applications for this molecule.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing enantiomerically pure (2S)-6-Methylheptan-2-OL, and how can stereochemical integrity be validated?
- Methodological Answer : Enantioselective synthesis often employs chiral catalysts (e.g., asymmetric hydrogenation of ketones or enzymatic resolution). For example, Grignard addition to methyl-substituted ketones followed by kinetic resolution using lipases can yield the (S)-enantiomer. Validation requires chiral HPLC (e.g., Chiralpak columns) or polarimetry, comparing optical rotation with literature values . Purity must be confirmed via GC-MS (>95% purity) and NMR (absence of diastereomer peaks) .
Q. How are key physicochemical properties (e.g., boiling point, vapor pressure) experimentally determined for this compound?
- Methodological Answer : Reduced-pressure distillation (e.g., 0.02 bar) coupled with thermocouple monitoring can measure boiling points (e.g., 175–176°C at 760 mmHg) while minimizing thermal degradation . Vapor pressure is calculated using the Antoine equation, supported by dynamic vapor sorption (DVS) or static gas saturation methods. Enthalpy of vaporization (ΔvapH) is derived from temperature-dependent vapor pressure data (e.g., 57 kJ/mol at 329 K) .
Q. What analytical techniques are critical for distinguishing this compound from structural isomers like 6-Methyl-5-hepten-2-ol?
- Methodological Answer : GC-MS with retention index matching and fragmentation patterns (e.g., m/z 130 for molecular ion) differentiates saturated vs. unsaturated analogs. IR spectroscopy identifies hydroxyl stretching (~3350 cm⁻¹) and absence of C=C bonds (~1650 cm⁻¹). ¹³C NMR resolves stereochemistry: the (2S) configuration shows distinct splitting patterns for C2 and C6 methyl groups .
Advanced Research Questions
Q. How do stereochemical and conformational properties influence this compound’s interactions with biological or environmental surfaces?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model adsorption onto silica or lipid bilayers, highlighting hydrogen-bonding propensity of the hydroxyl group. Experimental validation uses quartz crystal microbalance (QCM) to quantify adsorption kinetics. Stereochemical effects are tested by comparing (2S) with (2R) enantiomers in controlled humidity chambers .
Q. What experimental design considerations address sample degradation during long-term stability studies of this compound?
- Methodological Answer : Degradation (e.g., oxidation to ketones) is mitigated by storing samples under inert gas (N₂/Ar) at –20°C in amber vials. Accelerated stability studies use HPLC to track degradation products under varying pH/temperature. Real-time monitoring via inline FTIR detects hydroxyl group oxidation .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems (e.g., acid-catalyzed dehydration)?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify transition states and activation energies for dehydration pathways. Experimental validation involves kinetic isotope effects (KIEs) and trapping intermediates with scavengers like D₂O. Reaction progress is monitored via in-situ Raman spectroscopy .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔvapH) for this compound?
- Methodological Answer : Discrepancies arise from measurement techniques (static vs. dynamic methods) or impurities. A meta-analysis of literature data (e.g., NIST WebBook entries) should normalize for pressure and temperature calibration errors. Re-measurement using adiabatic calorimetry and mass spectrometry ensures accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
